molecular formula C4H4ClN3O B12369798 5-chloro-4-imino-1H-pyridazin-6-one

5-chloro-4-imino-1H-pyridazin-6-one

Cat. No.: B12369798
M. Wt: 145.55 g/mol
InChI Key: KKGVDKXPCYPPMC-UHFFFAOYSA-N
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Description

5-chloro-4-imino-1H-pyridazin-6-one is a heterocyclic compound that belongs to the pyridazinone family Pyridazinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-imino-1H-pyridazin-6-one typically involves the reaction of mucochloric acid with benzene under mild conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The process involves the formation of an intermediate, which is then cyclized to form the desired pyridazinone derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-imino-1H-pyridazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 5-chloro-4-oxo-1H-pyridazin-6-one.

    Reduction: Formation of 5-chloro-4-amino-1H-pyridazin-6-one.

    Substitution: Formation of various substituted pyridazinone derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-4-imino-1H-pyridazin-6-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-4-imino-1H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

5-chloro-4-imino-1H-pyridazin-6-one can be compared with other pyridazinone derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and imino groups make it more reactive and versatile for various applications.

Properties

Molecular Formula

C4H4ClN3O

Molecular Weight

145.55 g/mol

IUPAC Name

5-chloro-4-imino-1H-pyridazin-6-one

InChI

InChI=1S/C4H4ClN3O/c5-3-2(6)1-7-8-4(3)9/h1,3,6H,(H,8,9)

InChI Key

KKGVDKXPCYPPMC-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=O)C(C1=N)Cl

Origin of Product

United States

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